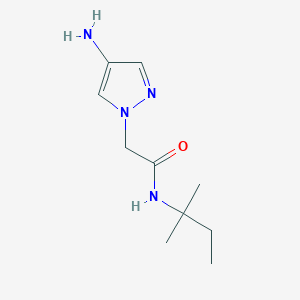
3-(2-(Tetrahydrofuran-2-yl)ethoxy)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(Tetrahydrofuran-2-yl)ethoxy)azetidine is a chemical compound that features a tetrahydrofuran ring attached to an azetidine ring via an ethoxy group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with tetrahydrofuran-2-ylmethanol and azetidine-3-ol.
Reaction Steps:
The hydroxyl group of tetrahydrofuran-2-ylmethanol is converted to a leaving group (e.g., tosylate).
The azetidine-3-ol is then reacted with the tosylate derivative to form the desired product.
Industrial Production Methods: Large-scale synthesis may involve optimized reaction conditions, such as the use of catalysts and specific solvents to increase yield and purity.
Types of Reactions:
Oxidation: Oxidation reactions can convert the azetidine ring to an azetidinone.
Reduction: Reduction reactions can reduce the azetidine ring to form a saturated azetidine derivative.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.
Major Products Formed:
Azetidinone derivatives from oxidation.
Saturated azetidine derivatives from reduction.
Various substituted azetidine derivatives from nucleophilic substitution.
Applications De Recherche Scientifique
3-(2-(Tetrahydrofuran-2-yl)ethoxy)azetidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological systems and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to biological or chemical changes.
Comparaison Avec Des Composés Similaires
3-(Tetrahydrofuran-2-yl)propanal
Tetrahydrofurfuryl alcohol
3-(Tetrahydro-2-furanyl)propanal
Uniqueness: 3-(2-(Tetrahydrofuran-2-yl)ethoxy)azetidine is unique due to its specific structural features, which differentiate it from other compounds in its class. Its combination of tetrahydrofuran and azetidine rings provides distinct chemical properties and reactivity.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development may uncover additional uses and benefits.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Formule moléculaire |
C9H17NO2 |
|---|---|
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
3-[2-(oxolan-2-yl)ethoxy]azetidine |
InChI |
InChI=1S/C9H17NO2/c1-2-8(11-4-1)3-5-12-9-6-10-7-9/h8-10H,1-7H2 |
Clé InChI |
CXOKDIMDZACRRU-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)CCOC2CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B15326327.png)









![4-[(Pyridin-2-yl)methyl]oxolan-3-ol](/img/structure/B15326387.png)

